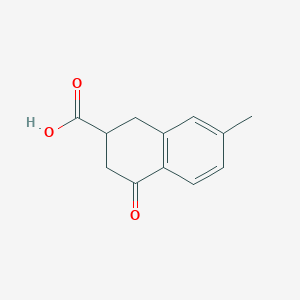

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo-

Description

The compound 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- is a partially hydrogenated naphthalene derivative featuring a carboxylic acid group at position 2, a methyl substituent at position 7, and a ketone (oxo) group at position 3. While direct data on this compound are sparse in the provided evidence, its structural analogs and related derivatives offer insights into its properties and behavior.

Properties

IUPAC Name |

7-methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-7-2-3-10-8(4-7)5-9(12(14)15)6-11(10)13/h2-4,9H,5-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQANNWAXNIEKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- typically involves multi-step organic reactions. One common method includes the hydrogenation of 2-naphthalenecarboxylic acid to form the tetrahydro derivative, followed by oxidation to introduce the keto group at the 4-position. The methyl group at the 7-position can be introduced through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high efficiency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Friedel-Crafts alkylation or acylation reactions often use aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include hydroxyl derivatives, quinones, and various substituted naphthalene compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- is a chemical compound with the molecular formula and a molecular weight of approximately 204.22 g/mol. It features a naphthalene ring system with a carboxylic acid group and a ketone functionality and a tetrahydro configuration, indicating the presence of four hydrogenated carbon atoms integrated into the naphthalene framework.

Scientific Research Applications

Research indicates that compounds similar to 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- exhibit various biological activities. Some studies suggest potential anti-inflammatory and analgesic properties, and may interact with biological pathways relevant for cancer treatment and other therapeutic areas.

Potential Applications

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- and similar compounds have potential applications in:

- Drug Discovery

- Agrochemicals

- Materials Science

Interaction Studies

Interaction studies involving 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- have shown that it may interact with various biological targets, which could lead to modulation of enzymatic activity or binding affinity with specific receptors. Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.

Structural Analogues

Several compounds share structural similarities with 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo-.

| Compound Name | Structure | Unique Features |

|---|---|---|

| Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | Methyl ester variant | |

| 5-Oxo-5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid | Different oxidation state | |

| 1-Methyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | Variation in dihydro configuration |

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogs from

lists several tetrahydro-naphthalenecarboxylic acid derivatives, which differ in substituent positions and functional groups:

| Compound Name (IUPAC) | CAS Number | Key Substituents |

|---|---|---|

| 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-hydroxy-2-methyl | 65738-67-2 | -OH at C4, -CH3 at C2 |

| 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-hydroxy-, cis | 73662-38-1 | -OH at C4 (cis configuration) |

| 2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-4-hydroxy-1-phenyl | 7505-17-1 | -OH at C4, -C6H5 at C1 |

Key Differences :

Pharmaceutical Derivatives ()

highlights tetrahydro-naphthalene derivatives used in pharmacopeial testing:

- 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid : Lacks the oxo and methyl groups but shares the tetrahydro backbone. Pharmacopeial tests (e.g., sterility, pH 5.8–6.5) suggest its use in injectable formulations, implying stability in aqueous media .

- N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide: Incorporates an amide linkage, enhancing hydrogen-bonding capacity and bioavailability compared to the carboxylic acid form of the target compound .

Functional Implications :

Cosmetic Colorants ( and )

While structurally distinct, azo derivatives of naphthalenecarboxylic acids (e.g., CI 15850) are used as cosmetic colorants:

Contrast with Target Compound :

- The target compound lacks azo (-N=N-) and sulfonic acid (-SO3H) groups, which are critical for colorant functionality. Instead, its oxo and methyl groups suggest non-chromophoric applications, such as intermediates in organic synthesis .

Patent-Based Derivatives ()

A patent (EP 2 697 207 B1) describes a 6-methoxy-1,2,3,4-tetrahydronaphthalin-2-carboxylic acid derivative with trifluoromethylphenyl and oxazolidinone groups. This compound is tailored for high bioactivity, likely in antiviral or anticancer contexts, due to its electron-withdrawing substituents .

Comparison Points :

- The methoxy group in the patented compound enhances lipophilicity and membrane permeability, whereas the target compound’s methyl group may offer milder steric effects.

- The oxo group in both compounds could participate in similar metabolic pathways, such as conjugation or enzymatic reduction .

Biological Activity

2-Naphthalenecarboxylic acid, 1,2,3,4-tetrahydro-7-methyl-4-oxo- (CAS No. 24894-67-5) is a complex organic compound derived from naphthalene. Its molecular formula is , and it features a carboxylic acid functional group along with a tetrahydro structure and a keto group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

| Property | Value |

|---|---|

| Molecular Weight | 204.23 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 342.7 °C |

| Melting Point | 54-56 °C |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Hydrogenation of 2-naphthalenecarboxylic acid to form the tetrahydro derivative.

- Oxidation to introduce the keto group at the 4-position.

- Friedel-Crafts alkylation using methyl chloride and aluminum chloride to introduce the methyl group at the 7-position.

The biological activity of 2-naphthalenecarboxylic acid derivatives is primarily attributed to their interaction with various molecular targets within biological systems. The compound may act as an inhibitor or activator of specific enzymes, affecting pathways related to oxidative stress response, signal transduction, and metabolic regulation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity . For instance, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Activity

There is ongoing research into the anticancer properties of this compound. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell cycle progression and apoptosis-related pathways .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that a derivative of 2-naphthalenecarboxylic acid exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL .

- Anticancer Research : In vitro studies showed that treatment with specific naphthalene derivatives led to a significant reduction in cell viability in colorectal cancer cell lines, with IC50 values reported in the micromolar range .

Comparative Analysis with Similar Compounds

Comparative studies highlight the unique biological activities conferred by the structural modifications present in 2-naphthalenecarboxylic acid derivatives compared to simpler naphthalene compounds:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Naphthalenecarboxylic Acid | Moderate | Low |

| 1,2,3,4-Tetrahydronaphthalene | Low | Low |

| 2-Naphthalenecarboxylic Acid Derivative | High | Moderate |

Q & A

Basic: How is the molecular structure of this compound characterized in synthetic workflows?

To elucidate the structure, employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and Mass Spectrometry (MS) . For example, 1H NMR identifies proton environments (e.g., methyl or oxo groups), while 13C NMR confirms carbon hybridization and substituent positions. High-resolution MS validates molecular weight and fragmentation patterns. Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Basic: What safety protocols are recommended for handling this compound during laboratory synthesis?

Based on structurally related naphthalenecarboxylic acids, follow GHS hazard classifications :

- Acute toxicity (Category 4) : Use fume hoods and avoid inhalation.

- Skin/eye irritation (Category 2) : Wear nitrile gloves and safety goggles.

- Respiratory irritation (Category 3) : Implement local exhaust ventilation.

Emergency measures include rinsing eyes with water (15+ minutes) and using alcohol-resistant foam for fire suppression .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural validation?

Contradictions in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Purification : Use column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) to isolate pure fractions .

- Solvent screening : Test polar (DMSO-d6) and non-polar (CDCl3) solvents to assess peak splitting.

- Isotopic labeling : Introduce deuterated analogs to confirm proton assignments .

Advanced: What methodologies optimize synthetic yield for this compound?

A two-step protocol inspired by analogous naphthyridine derivatives involves:

Substitution reactions : Use K2CO3/1,4-dioxane at 80°C to introduce methyl or fluorine groups.

Hydrolysis : Treat intermediates with NaOH/H2O at room temperature to preserve stereochemistry.

Optimize reaction time (monitored via TLC) and stoichiometry (1.2–1.5 eq. reagents) to achieve yields >60% .

Basic: What are common synthetic routes to access this compound?

Key approaches include:

- Friedel-Crafts acylation : Introduce the carboxylic acid moiety to a tetralin backbone.

- Oxidation of tetralin derivatives : Use KMnO4/CrO3 to generate the 4-oxo group.

- Methylation : Employ CH3I/K2CO3 to install the 7-methyl substituent .

Advanced: How is the biological activity of this compound assessed in anticancer research?

Screen against HGF/c-Met signaling pathways using:

- In vitro assays : Measure IC50 values in breast/lung cancer cell lines (e.g., MCF-7, A549).

- Molecular docking : Model interactions with c-Met kinase domains (software: AutoDock Vina).

- SAR studies : Modify methoxy or methyl groups to enhance binding affinity .

Advanced: How do substituents (e.g., methyl, oxo) influence the compound’s reactivity?

- Electron-withdrawing groups (e.g., oxo) : Increase electrophilicity at C-4, facilitating nucleophilic attacks.

- Methyl groups (C-7) : Enhance steric hindrance, reducing side reactions in substitution steps.

- Methoxy groups : Improve solubility in polar solvents (e.g., DMF), aiding purification .

Basic: Which analytical techniques confirm purity and stability?

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C indicates thermal stability).

- Karl Fischer titration : Measure residual moisture (<0.1% for long-term storage) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

- Core modifications : Replace the naphthalene ring with quinoline or indole scaffolds.

- Substituent variation : Introduce halogens (Cl, F) at C-7 to modulate lipophilicity (logP).

- Prodrug strategies : Esterify the carboxylic acid to improve bioavailability .

Advanced: How to address compound instability during storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.